molecular formula C15H18N2O2S B11660733 Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate

Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate

Cat. No.: B11660733
M. Wt: 290.4 g/mol
InChI Key: AZBLXNADLGOLFO-UHFFFAOYSA-N
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Description

Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate typically involves the reaction of 4,6-dimethylquinazoline-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the quinazoline derivative attacks the bromo group of the ethyl ester, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Derivatives with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The quinazoline moiety is known to interact with various biological pathways, making it a versatile scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
  • N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides
  • 2-(3-Amino-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylthio)-acetaldehyde

Uniqueness

Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate stands out due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 3-(4,6-dimethylquinazolin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)7-8-20-15-16-11(3)12-9-10(2)5-6-13(12)17-15/h5-6,9H,4,7-8H2,1-3H3

InChI Key

AZBLXNADLGOLFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NC(=C2C=C(C=CC2=N1)C)C

Origin of Product

United States

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